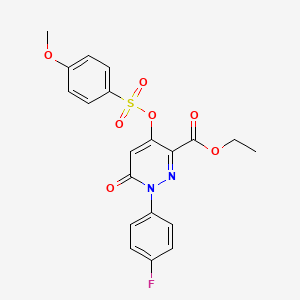

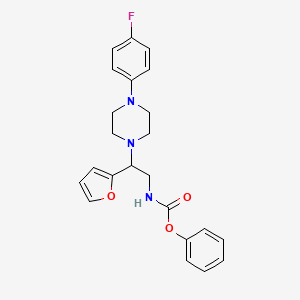

![molecular formula C14H11IN2O2S B2951836 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 882562-73-4](/img/structure/B2951836.png)

3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there is no direct information available on the synthesis of 3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine, related compounds have been synthesized using various methods. For instance, pyrazolo[3,4-b]pyridines have been synthesized through a trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Another method involves the synthesis of 2′-iodo- N -phenyl-1-tosyl-spiro [3,1-benzoxazine-4,1′-cycloalkan]-2-imines by reacting N -tosyl- N - (2-cycloalk-1-en-1-ylphenyl)- N ′-phenylureas with iodine at room temperature .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of “3-Iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine” Applications

Synthesis of Sulfonyl Fluorides

3-Iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine: can be utilized in the synthesis of sulfonyl fluorides, which are valuable in various biological and pharmaceutical applications. Sulfonyl fluorides exhibit a unique stability-reactivity balance, making them suitable for selective covalent interactions with specific amino acids or proteins .

Development of Protease Inhibitors

The compound’s ability to interact with active site amino acids allows for the development of SF-type protease inhibitors. These inhibitors are crucial in the study of enzyme activity and have potential therapeutic applications, particularly in targeting diseases that involve proteases .

Creation of Diagnostic Biomarkers

The stability and reactivity of sulfonyl fluorides derived from this compound make them ideal for creating diagnostic biomarkers, especially in positron emission tomography (PET) imaging. This application is significant in the early detection and monitoring of diseases .

Antibacterial Agents

Research suggests that derivatives of sulfonyl fluorides, which can be synthesized from this compound, have shown effectiveness in killing Gram-negative bacteria. This opens up potential for developing new antibacterial treatments .

Synthesis of 1,2,3-Triazoles

The compound can serve as a precursor in the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, which are important in medicinal chemistry. These triazoles have applications as anticancer, anti-HIV, antimalarial, antiplasmodial, and antibacterial agents .

Organic Transformations

Due to its structural features, this compound can be used in various organic transformations, serving as an intermediate for synthesizing complex molecules with diverse biological activities .

Photoinitiated Reactions

The iodo and sulfonyl groups in the compound make it suitable for photoinitiated reactions, particularly in the synthesis of β-iodovinyl sulfones. These reactions are valuable in the field of photochemistry and can lead to the development of light-responsive materials .

Chemical Biology Probes

The compound’s derivatives can act as covalent probes in chemical biology, enabling the targeting of active-site amino acid residues. This application is crucial for understanding protein functions and interactions at a molecular level .

Eigenschaften

IUPAC Name |

3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-13(15)12-8-16-7-6-14(12)17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQADHRMGDYEFOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CN=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2951755.png)

![7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid](/img/structure/B2951758.png)

![4-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2951760.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2951762.png)

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2951771.png)

![N-(4-butylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951774.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-chlorophenethyl)azetidine-3-carboxamide](/img/structure/B2951775.png)

![1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2951776.png)